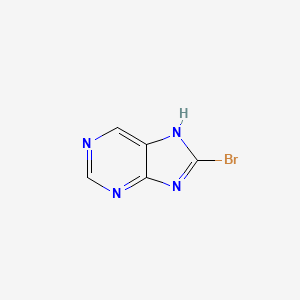

8-Bromo-7H-purine

Description

Significance of Purine (B94841) Scaffolds in Advanced Organic Synthesis

Purine derivatives are fundamental heterocyclic aromatic compounds, forming the backbone of essential biomolecules like DNA and RNA. ontosight.airesearchgate.net Their inherent biological relevance has made them a "privileged scaffold" in medicinal chemistry, with synthetic derivatives playing crucial roles in various metabolic processes. researchgate.netrsc.org The unique structural features of purines allow for the creation of a wide array of bioactive molecules, attracting significant attention from researchers for the development of new therapeutic agents. researchgate.netrsc.org The purine structure is a versatile foundation for synthesizing compounds with potential applications as anticancer, antiviral, anti-inflammatory, and antimicrobial agents. ontosight.ainbinno.comontosight.ai

Overview of 8-Halopurines as Strategic Intermediates

Within the broader class of purine derivatives, 8-halopurines stand out as exceptionally versatile intermediates in organic synthesis. tandfonline.com The halogen atom at the 8-position, particularly bromine, serves as a reactive handle, enabling a variety of chemical transformations. smolecule.com This reactivity allows for the introduction of diverse functional groups at a key position on the purine ring, facilitating the synthesis of complex molecular architectures. xdbiochems.commdpi.com The ability to selectively modify the 8-position through reactions like nucleophilic substitution and cross-coupling makes 8-halopurines invaluable building blocks in the construction of novel compounds with tailored properties. xdbiochems.comwur.nlnih.gov

Research Trajectories and Academic Focus on 8-Bromo-7H-Purine

The specific compound, this compound, has garnered considerable academic and industrial interest. Its unique structure, featuring a bromine atom at the 8-position of the purine core, makes it a highly sought-after intermediate for creating a wide range of derivatives. xdbiochems.comnbinno.com Research efforts have been directed towards developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations. The primary focus of this research lies in its application as a precursor for synthesizing novel compounds with potential therapeutic applications and for developing new materials with specific electronic or physical properties. xdbiochems.comcymitquimica.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

27610-62-4 |

|---|---|

Molecular Formula |

C5H3BrN4 |

Molecular Weight |

199.01 g/mol |

IUPAC Name |

8-bromo-7H-purine |

InChI |

InChI=1S/C5H3BrN4/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H,7,8,9,10) |

InChI Key |

CVSGHIRICCUQKF-UHFFFAOYSA-N |

SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

Canonical SMILES |

C1=C2C(=NC=N1)N=C(N2)Br |

Origin of Product |

United States |

Chemical Profile of 8 Bromo 7h Purine

The fundamental properties of 8-Bromo-7H-purine are critical to its application in research and synthesis.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 27610-62-4 |

| Molecular Formula | C₅H₃BrN₄ |

| Molecular Weight | 199.01 g/mol |

| Physical State | Solid |

| Melting Point | 218–220°C (decomposes) |

| Aqueous Solubility (25°C) | 2.1 mg/mL |

| Solubility in Organic Solvents | Soluble in DMSO, DMF |

Data compiled from multiple sources. vulcanchem.comsigmaaldrich.combldpharm.com

Reactivity and Post Synthetic Derivatization of 8 Bromo 7h Purine

Nucleophilic Substitution Reactions at the C8-Bromine Center

The electron-deficient nature of the purine (B94841) ring system facilitates nucleophilic aromatic substitution (SNAr) at the C8 position, where the bromine atom acts as a good leaving group. uio.nonih.gov This reactivity allows for the direct introduction of various heteroatom and carbon-based nucleophiles.

Reactivity with Heteroatom Nucleophiles (e.g., Nitrogen, Sulfur, Oxygen)

8-Bromo-7H-purine and its derivatives readily react with a range of heteroatom nucleophiles. uio.nonih.gov Simple amino derivatives can be synthesized through displacement reactions with amines. mdpi.com For instance, the reaction of 8-bromoguanosine (B14676) with hydroxylamine (B1172632) at elevated temperatures in methanol (B129727) yields 8-hydroxylaminoguanosine. mdpi.com Similarly, 8-azido derivatives can be formed through nucleophilic substitution using sodium azide (B81097) in DMF. nih.govmdpi.com These azide intermediates are valuable precursors for further chemical modifications. nih.govmdpi.com

The displacement of the C8-bromine by sulfur nucleophiles is also a well-established transformation. The reaction of 8-bromo-9H-purine-2,6-dione derivatives with thiourea (B124793) can lead to the formation of the corresponding 7H-purine-8(9H)-thiones. thieme-connect.de Oxygen nucleophiles, such as alkoxides, can also displace the bromine atom, although these reactions are sometimes less facile compared to those with nitrogen and sulfur nucleophiles. acs.org

Table 1: Examples of Nucleophilic Substitution with Heteroatom Nucleophiles

| Nucleophile | Product | Reaction Conditions | Reference |

|---|---|---|---|

| Hydroxylamine | 8-Hydroxylaminoguanosine | Methanol, 100 °C, 18 h | mdpi.com |

| Sodium Azide | 8-Azido-amidate | DMF, 60 °C, 20 h | nih.govmdpi.com |

| Thiourea | 7H-Purine-8(9H)-thione | Not specified | thieme-connect.de |

Reactivity with Carbon-Based Nucleophiles

The introduction of carbon-based substituents at the C8 position via nucleophilic substitution is also achievable, though it can be more challenging compared to heteroatom nucleophiles. While direct SNAr reactions with carbanions are not as common, the use of organometallic reagents can facilitate this transformation. For instance, Grignard reagents have been shown to react with 8-bromopurine nucleosides at the C8 position. wur.nl

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile strategy for the derivatization of this compound, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction is a widely employed method for forming C-C bonds by reacting an organoboron species with a halide, catalyzed by a palladium complex. researchgate.netmdpi.com This reaction has been successfully applied to this compound and its derivatives to introduce a variety of aryl and alkenyl groups. nih.govresearchgate.net For example, the coupling of 8-bromo-2'-deoxyguanosine (B1139848) with arylboronic acids in the presence of a palladium catalyst and a suitable base affords C8-aryl-2'-deoxyguanosine derivatives in high yields. mdpi.com The reaction conditions can often be tailored to be performed in aqueous media, which is advantageous when working with unprotected nucleosides. nih.govnih.gov

Table 2: Examples of Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylalanyl-4-boronic acid | Pd/TPPTS | 8-(Phenylalanyl)-adenosine | 75% | nih.gov |

| Arylboronic acids | Pd(OAc)₂, TPPTS, Na₂CO₃ | C8-Aryl-2'-deoxyguanosine | High | mdpi.com |

| Phenyl boronic acid | Not specified | 9-Benzyl-2-chloro-6-phenylpurine (from 9-benzyl-2,6-dichloropurine) | Good | researchgate.net |

Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling provides a reliable method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is instrumental in synthesizing 8-alkynylpurine derivatives from this compound. rsc.org For instance, treatment of 8-bromo-2'-deoxyadenosine (B120125) with various terminal alkynes in the presence of a palladium catalyst, copper(I) iodide, and a base like triethylamine (B128534) in DMF leads to the corresponding 8-alkynyl-2'-deoxyadenosines in good to very good yields. rsc.org These alkynylated purines can serve as versatile intermediates for further functionalization.

Table 3: Examples of Sonogashira Coupling Reactions

| Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Terminal Alkynes | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 8-Alkynyl-2'-deoxyadenosines | Good to Very Good | rsc.org |

| Phenylacetylene | Pd(OAc)₂/TXPTS, CuI | 8-(Phenylethynyl)guanosine | Not specified | nih.gov |

| Bipyridyl alkynes | Pd/TPPTS, CuI | 8-(Bipyridylalkynyl)adenosine | 82-96% | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. libretexts.orgwikipedia.org This methodology has been successfully utilized for the N-arylation of suitably protected 8-bromo-2'-deoxyguanosine derivatives with various amines, including complex molecules like the food mutagen IQ. vanderbilt.edu The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. vanderbilt.educhemspider.com The choice of base can be critical, with strong bases like lithium hexamethyldisilazide (LiHMDS) sometimes being necessary for challenging substrates. vanderbilt.edu

Table 4: Example of Buchwald-Hartwig Amination

| Amine | Catalyst System | Product | Reference |

|---|---|---|---|

| IQ (2-amino-3-methylimidazo[4,5-f]quinoline) | Pd₂(dba)₃, BINAP, LiHMDS | C8-dG adduct of IQ | vanderbilt.edu |

| 4-Methylene-piperidine | Not specified | 7-But-2-ynyl-1-methyl-8-(4-methylene-piperidin-1-yl)-3,4,5,7-tetrahydro-purine-2,6-dione | afjbs.com |

Mechanistic Investigations of Catalytic Cycles

The functionalization of this compound is frequently accomplished via transition metal-mediated cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. researchgate.net These transformations are invaluable for forming new carbon-carbon and carbon-heteroatom bonds at the C8 position. Understanding the underlying catalytic cycles is crucial for optimizing reaction conditions and expanding the synthetic utility of this scaffold.

A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, such as a Stille or Suzuki coupling, involves three primary steps:

Oxidative Addition : The cycle initiates with the oxidative addition of the this compound derivative to a low-valent palladium(0) complex. This step involves the cleavage of the carbon-bromine (C-Br) bond and the formation of a new palladium(II) intermediate, where both the purinyl and bromide moieties are bound to the metal center. libretexts.orgwikipedia.org For electron-rich aryl bromides like 8-bromopurines, this step is often rate-limiting and typically requires ligand-supported palladium catalysts to proceed efficiently. nih.gov Bulky, electron-rich phosphine ligands on the palladium center facilitate this process, promoting the formation of the active, coordinatively unsaturated palladium species. acs.orgmdpi.com

Transmetalation : In this step, the organic group that is to be coupled to the purine ring is transferred from an organometallic reagent (e.g., an organoboron reagent in Suzuki coupling or an organostannane in Stille coupling) to the palladium(II) center. libretexts.orgwikipedia.org The bromide ligand is displaced, resulting in a new palladium(II) complex bearing both the purinyl group and the new organic moiety. This step is often the rate-determining step in the cycle. wikipedia.org

Reductive Elimination : This is the final, product-forming step. The two organic groups (the purinyl and the newly transferred group) are coupled together, forming the desired C8-functionalized purine product. libretexts.org This process reduces the palladium center from Pd(II) back to its Pd(0) oxidation state, thereby regenerating the active catalyst, which can then enter another catalytic cycle. wikipedia.org

The efficiency and outcome of this cycle are highly dependent on the choice of catalyst, ligands, solvent, and base. For instance, water-soluble ligands like triphenylphosphine-3,3′,3″-trisulfonic acid trisodium (B8492382) salt (TPPTS) enable these reactions to be performed in aqueous media, which is advantageous for unprotected and hydrophilic nucleoside derivatives. nih.gov

Regioselective Alkylation and Arylation Strategies

A significant challenge in the functionalization of the purine core is controlling the site of substitution, particularly on the nitrogen atoms of the imidazole (B134444) ring. Purines are ambident nucleophiles, with the N7 and N9 positions being the most common sites for alkylation and arylation. ub.edu

N-Alkylation at N7 and N9 Positions

The alkylation of the this compound core can lead to a mixture of N7 and N9 isomers. The synthesis of a specific regioisomer, particularly the thermodynamically more stable N9-alkylated product, is a common objective. ub.edumdpi.com

Two primary synthetic strategies are employed to achieve 9-alkylated 8-bromopurines:

Strategy 1 : N-alkylation of a purine precursor, followed by bromination at the C8 position. uio.no

Strategy 2 : Bromination of the purine at C8 first, followed by N-alkylation. This route is useful when the desired N9-substituent is incompatible with the bromination conditions. mdpi.comuio.no

Various alkylation methodologies have been explored, including base-induced alkylations with alkyl halides, Mitsunobu reactions, and palladium-catalyzed allylic alkylations. mdpi.com While Mitsunobu reactions are often reported to be more N9-selective, they can be challenging for large-scale syntheses due to purification issues. mdpi.comuio.no Base-induced alkylation is common but often yields mixtures of N7 and N9 isomers, requiring careful optimization. acs.org

Control of Regioselectivity in N-Functionalization

Achieving high regioselectivity in the N-functionalization of this compound and related purine systems depends on a delicate interplay of several factors, allowing for the targeted synthesis of either the N7 (kinetic) or N9 (thermodynamic) product. acs.org

Kinetic vs. Thermodynamic Control : Direct alkylation often results in a mixture of isomers. The N7-alkylated purine is typically the kinetic product, favored under milder conditions or shorter reaction times. In contrast, the N9-alkylated purine is the more thermodynamically stable isomer and is favored by higher temperatures, longer reaction times, or conditions that allow for isomer equilibration. acs.org It has been demonstrated that the N7 isomer can rearrange to the more stable N9 isomer upon prolonged heating. acs.org

Bases, Solvents, and Temperature : The choice of base and solvent system is critical. The use of potassium carbonate in DMF is a common condition that often produces mixtures. mdpi.com However, studies have shown that using tetrabutylammonium (B224687) hydroxide (B78521) (TBAOH) as a base in acetonitrile (B52724) can lead to highly regioselective N9-alkylation, especially when assisted by microwave irradiation, which also significantly reduces reaction times. ub.edu

Table 1: Effect of Reaction Conditions on the Regioselective Methylation of 6-Chloropurine Data adapted from a study on purine alkylation, demonstrating principles applicable to 8-bromopurine systems. ub.edu

| Entry | Base | Solvent | Conditions | N9-Yield (%) | N7-Yield (%) | Regioselectivity (N9:N7) |

| 1 | DBU | Acetonitrile | 48 h, RT | 12 | 8 | ~ 1.5 : 1 |

| 2 | KOH | Acetonitrile | 48 h, RT | < 5 | < 5 | - |

| 3 | (Bu)₄NOH | Acetonitrile | 30 min, 60°C, MW | 72 | Not Detected | > 99 : 1 |

| 4 | (Bu)₄NOH | Acetonitrile | 60 min, 60°C, MW | 65 | Not Detected | > 99 : 1 |

Steric and Electronic Effects : The electronic nature and steric bulk of substituents on the purine ring can influence the N7/N9 ratio. Bulky groups at the C6 position can sterically hinder the N7 position, thereby favoring substitution at N9. scholaris.ca Silylating the purine nucleobase prior to reaction can favor the formation of the N7-isomer, potentially due to steric hindrance that favors the formation of an N9-TMS complex, thus directing the incoming electrophile to the N7 position. scholaris.ca

Catalysts and Reagents : Specific reagents can direct the functionalization. For instance, the use of a Lewis acid such as tin(IV) chloride (SnCl₄) with N-trimethylsilylated purines has been developed as a method for direct, regioselective introduction of tert-alkyl groups at the N7 position. acs.org Conversely, phase-transfer catalysis is a convenient method that often favors substitution at the N9 position. uio.noresearchgate.net

Other Transformations of the Bromine Moiety

Beyond C-C bond formation, the bromine atom at the C8 position of this compound is a versatile handle for introducing a variety of other functional groups.

Substitution with Sulfur Nucleophiles : The bromine can be displaced by sulfur-containing reagents. For example, reaction of 8-bromoadenine (B57524) derivatives with thiourea in ethanol (B145695) results in the formation of the corresponding 6-amino-7H-purine-8(9H)-thiones, effectively replacing the bromine with a thione group. cas.cz These thiones can be further S-alkylated to yield 8-(alkylsulfanyl)purine derivatives. cas.cz

Reductive Debromination and Cyclization : The C8-Br bond can be cleaved under reductive conditions. The reaction of 8-bromopurine nucleosides with hydrated electrons (e.g., via pulse radiolysis) leads to the rapid loss of the bromide ion to generate a purin-8-yl radical. acs.orgnih.gov This highly reactive intermediate can undergo further reactions. For instance, the C8 radical can intramolecularly abstract a hydrogen atom from the sugar moiety in nucleosides, leading to a radical translocation that can be followed by a 5',8-cyclization to form stable cyclopurine nucleosides. chimia.ch

Formation of Organometallic Intermediates : The bromine atom can be used to generate an organometallic intermediate. N9-protected 8-bromopurines can be lithiated at the C8 position by treatment with a strong base like lithium diisopropylamide (LDA). uio.noresearchgate.net The resulting 8-lithiated purine is a potent nucleophile that can be trapped with various electrophiles, offering a broad pathway to diverse C8-substituted purines. uio.no

Nucleophilic Aromatic Substitution : The bromine atom can be replaced by other nucleophiles, such as amines. While direct displacement on 8-bromopurine can be challenging, analogous reactions on related 8-chloropurines with reagents like ethanolic ammonia (B1221849) demonstrate that the C8-halogen can be substituted to form 8-aminopurine derivatives. rsc.org

Spectroscopic and Computational Elucidation of 8 Bromo 7h Purine Structure

Tautomeric Equilibria in Purine (B94841) Derivatives

Purine and its derivatives can exist as a mixture of several prototropic tautomers, which are isomers that differ in the location of a proton and a double bond. wikipedia.orgmolsoft.com The equilibrium between these tautomers is a dynamic process influenced by a variety of internal and external factors. biologynotesonline.com For purine itself, nine potential prototropic tautomers have been identified: four where the proton is on a nitrogen atom (N1H, N3H, N7H, and N9H) and five where it is on a carbon atom (C2H, C4H, C5H, C6H, and C8H). mdpi.com Generally, the NH tautomers are significantly more stable than the CH tautomers. mdpi.com The relative stability and population of these tautomers are critical as they can dictate the molecule's chemical reactivity and biological function. biologynotesonline.comnih.gov

Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for the experimental determination of tautomeric populations in solution. nih.gov Nitrogen-15 NMR spectroscopy, for instance, has been successfully used to study the tautomerism of purine and its methylated derivatives by monitoring changes in chemical shifts as a function of pH. osti.gov This technique allows for the determination of both the sites and extents of protonation, providing insights into the N7H-N9H tautomeric equilibrium in different solvents like water and dimethyl sulfoxide (B87167). osti.gov

Low-temperature NMR spectroscopy is another valuable technique for directly observing and quantifying tautomeric populations. researchgate.net For some purine derivatives, such as 6-chloropurine, the population of the 7H tautomer has been quantified in dimethyl sulfoxide (DMSO). researchgate.net These experimental approaches are vital because computational methods alone may not always capture the complete picture, as experimental techniques can detect the major tautomers present in a given environment. nih.gov

The stability of purine tautomers is significantly influenced by both electronic and steric factors, primarily through the effects of substituents on the purine ring. nih.gov The introduction of electron-donating or electron-withdrawing groups can alter the relative energies of the different tautomers. nih.gov For example, substitution at the C2 or C8 positions with groups of varying electronic properties has been shown to modify the stability sequence of the 9H, 7H, 3H, and 1H tautomers. nih.gov

Intramolecular interactions also play a crucial role. In unsubstituted purine, the N9H tautomer is generally favored in the gas phase and non-polar solvents due to an intramolecular interaction between the N9-H group and the lone electron pair on the N3 atom. nih.govmdpi.com Steric hindrance can also dictate tautomeric preference. For instance, in certain substituted purines, the presence of a bulky group can disfavor a particular tautomeric form. The interplay of these electronic and steric effects determines the predominant tautomer in a given environment. biologynotesonline.com

The surrounding solvent environment has a profound impact on the tautomeric equilibria of purine derivatives. nih.gov Polar solvents, in particular, can stabilize certain tautomers over others, leading to a shift in the equilibrium. orientjchem.org For unsubstituted purine, while the N9H tautomer is dominant in the gas phase, in aqueous solutions, both the N7H and N9H tautomers can coexist in similar amounts due to the small energy difference between them in a polar environment. mdpi.com

Computational studies using models like the Polarizable Continuum Model (PCM) have shown that hydration affects the relative energies, geometries, and π-electron delocalization of purine tautomers. mdpi.com For instance, in 8-aminopurine, the N7H tautomer becomes more stable than the N9H tautomer in solvents with a dielectric constant greater than 10. nih.gov This stabilization is often attributed to the solvent's ability to interact with the different dipole moments of the tautomers. The change in solvent polarity can lead to significant changes in the relative energies of the tautomers in solution. orientjchem.org

Influence of Electronic and Steric Factors on Tautomer Stability

Advanced Spectroscopic Characterization Methods

The precise structural elucidation of 8-Bromo-7H-purine relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the molecule's connectivity, conformation, and exact mass.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed conformational analysis of purine derivatives in solution. nih.govrsc.org Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom within the molecule. researchgate.net For purine derivatives, NMR studies can reveal distinct proton environments. vulcanchem.com

Advanced NMR techniques, such as two-dimensional (2D) NMR experiments (e.g., NOESY), are used to determine through-space proximities between protons, which is crucial for establishing the molecule's three-dimensional conformation. nih.gov The analysis of scalar coupling constants and cross-correlated relaxation rates can provide further constraints on torsion angles within the molecule. nih.gov Such detailed conformational analysis is essential for understanding how these molecules interact with biological targets. The assumption of planarity of the purine base can sometimes lead to errors, and high-resolution NMR data can help identify deviations from planarity, such as pyramidilization at the glycosidic nitrogen. oup.com

Mass spectrometry (MS) is a fundamental technique for the precise identification of purine compounds by providing an accurate measurement of the molecule's mass-to-charge ratio (m/z). creative-proteomics.com This technique is characterized by its high sensitivity, allowing for the detection of compounds at trace levels. creative-proteomics.com For purine derivatives, mass spectra are often simple with a prominent parent ion, facilitating straightforward identification. nasa.gov

Techniques like electrospray ionization tandem mass spectrometry (ESI-MS/MS) can be used for the comprehensive analysis of purine metabolites. researchgate.netoup.com The fragmentation patterns observed in tandem mass spectrometry provide additional structural information, helping to distinguish between isomers. researchgate.net For 8-bromopurine derivatives, mass spectrometry confirms the molecular ion peak consistent with their molecular formula. mdpi.com For instance, the mass spectrum of 8-bromo-1H-adenine shows a top peak at m/z 213 and a second highest peak at m/z 215, corresponding to the two bromine isotopes. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Spectroscopic methods are fundamental in elucidating the electronic structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy of purine derivatives helps in identifying characteristic functional groups and understanding their vibrational modes. For brominated purine analogs, specific vibrations associated with the purine ring and its substituents are of interest. For instance, in related 8-bromo-purine-2,6-dione derivatives, characteristic peaks for C=O and N-H stretches are observed around 1650–1700 cm⁻¹ and 3300 cm⁻¹, respectively. These vibrational frequencies can be influenced by the electronic effects of the bromine substituent.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the purine ring in this compound and its derivatives gives rise to characteristic absorption bands in the UV region. Computational predictions for related brominated purine compounds suggest UV-Vis absorption peaks in the range of 270–290 nm, which are attributed to the π → π* transitions of the conjugated purine system. vulcanchem.com Experimental studies on 8-Bromo-2-aminoadenosine, a related compound, show absorption bands at 218, 263, and 285 nm in neutral solutions. acs.org The solubility of such compounds is often tested using UV-Vis spectroscopy, with a typical maximum absorbance (λmax) around 270 nm.

X-ray Crystallography and Solid-State Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing a wealth of information about molecular geometry and intermolecular interactions.

Determination of Molecular and Crystal Structures

X-ray crystallographic analyses of this compound and its derivatives confirm the planarity of the purine ring system. vulcanchem.com In a study of this compound, the bond length for C8-Br was determined to be 1.37 Å. vulcanchem.com The crystal structures of related purine derivatives, such as those of linagliptin (B1675411) which contains a substituted purine core, have been extensively studied, revealing various polymorphic forms. google.com These studies provide detailed data on bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation.

Analysis of Intermolecular Interactions (e.g., Halogen Bonds, Hydrogen Bonds, Pi-Pi Stacking)

The solid-state packing of this compound and its analogs is governed by a network of non-covalent interactions.

Hydrogen Bonds: In the crystal structures of purine derivatives, hydrogen bonds, particularly N-H···N and N-H···O interactions, are common and play a significant role in stabilizing the crystal lattice. lodz.pliucr.org These interactions often lead to the formation of dimers or extended chains. iucr.org

Pi-Pi Stacking: The planar aromatic purine rings are prone to π-π stacking interactions. iucr.org These can be offset or face-to-face, and the interplanar distances are typically in the range of 3.3 to 3.8 Å. iucr.orgmdpi.com These stacking interactions are a significant stabilizing force in the crystal structures of many purine derivatives. ias.ac.in

Theoretical and Computational Chemistry Studies

Theoretical and computational methods provide a deeper understanding of the electronic properties, energetics, and dynamic behavior of this compound.

Quantum Chemical Calculations of Electronic Properties and Energetics

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of purine derivatives. mazums.ac.irresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and electronic transition energies, which can be compared with experimental data from IR and UV-Vis spectroscopy. researchgate.net

Calculations on related brominated purine nucleosides have been used to study the mechanism of tautomerization, revealing that such processes can be assisted by water molecules. acs.org Furthermore, computations of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies help in understanding the molecule's electronic behavior and reactivity. mazums.ac.ir

| Computational Data for a Related Brominated Purine Derivative | |

| Property | Value |

| ACD/LogP | 1.615 |

| Polar Surface Area | 67.23 Ų |

| Molar Refractivity | 66.441 cm³ |

| Molar Volume | 173.014 cm³ |

| Density | 1.717 g/cm³ |

| Data for 8-Bromo-7-but-2-ynyl-3-methyl-purine-2,6-dione china-sinoway.com |

Molecular Dynamics Simulations for Conformational Dynamics

Role of 8 Bromo 7h Purine As a Chemical Building Block and Scaffold

Utilization in the Synthesis of Complex Purine (B94841) Architectures

8-Bromo-7H-purine is a cornerstone in the construction of intricate purine-based molecules. chemshuttle.com The presence of the bromine atom at the C8 position activates the purine ring, facilitating a variety of chemical transformations that allow for the introduction of diverse functionalities. vulcanchem.commdpi.com

Design and Preparation of Novel Heterocyclic Scaffolds

The reactivity of this compound enables its use in the design and synthesis of novel heterocyclic systems. chemshuttle.com For instance, it serves as a starting material for creating fused purine structures through intramolecular cyclization reactions. These reactions often involve the initial N-alkylation of the purine, followed by a ring-closing step to generate new polycyclic aromatic systems. A notable example is the synthesis of cytotoxic pyrido[1,2-e]purines, which are prepared from 8,9-diallylpurines via ring-closing metathesis (RCM) and subsequent oxidation. researchgate.net The necessary 8,9-diallylpurines can be synthesized by adding allylmagnesium bromide to the corresponding C8-unsubstituted purines, followed by rearomatization of the resulting adduct. researchgate.net

Furthermore, this compound derivatives are instrumental in constructing complex scaffolds for various applications. For example, 8-bromo-6-chloro-9H-purine is a versatile building block used in the synthesis of compounds for medicinal chemistry and organic synthesis. Its halogen substituents allow for sequential and regioselective substitution reactions, providing access to a wide range of polysubstituted purines. researchgate.net

Regioselective Introduction of Diverse Functional Groups

A key feature of this compound in synthesis is the ability to introduce a wide variety of functional groups in a regioselective manner. The bromine atom at the C8 position is susceptible to displacement by various nucleophiles and can participate in a range of cross-coupling reactions. This allows for the precise installation of different substituents at this position.

Common transformations include:

Nucleophilic Aromatic Substitution (SNAr): The C8-bromo group can be displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, to introduce new functional groups. rsc.org For example, 8-bromo-7-(alkyl)-1H-purine-2,6-dione derivatives react with amines like 3-iminosaccharin and sulfathiazole (B1682510) in the presence of a catalytic amount of dimethylaminopyridine (DMAP) to yield aminated products. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions: 8-Bromopurines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. mdpi.commdpi.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of 8-aryl, 8-alkenyl, and 8-alkynyl purine derivatives. mdpi.com For instance, C8-aryl-2'-deoxyguanosine can be synthesized in high yield by coupling 8-bromo-2'-deoxyguanosine (B1139848) with arylboronic acids in the presence of a palladium catalyst. mdpi.com

Cyanation Reactions: The bromine at C8 can be replaced with a cyano group. A direct regioselective C-H cyanation of purines has been developed, affording 8-cyanated purine derivatives in moderate to excellent yields. mdpi.com

The regioselectivity of these reactions can often be controlled by the choice of reagents, catalysts, and reaction conditions, as well as by the presence of other substituents on the purine ring. researchgate.netmdpi.com For example, in di- or trihalogenated purines, reactions can occur chemo- and regioselectively, with the C6 position often being the most reactive. researchgate.net

Precursor for Chemically Modified Nucleoside Analogues (focus on synthetic routes, not biological function)

8-Bromopurines are crucial intermediates in the synthesis of a wide variety of chemically modified nucleoside analogues. fiu.edursc.orgresearchgate.net The synthetic routes to these analogues often leverage the reactivity of the 8-bromo substituent to introduce modifications to the purine base.

One common strategy involves the direct bromination of existing purine nucleosides. For example, adenosine (B11128) and guanosine (B1672433) can be directly brominated at the C8 position using reagents like N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). fiu.eduacs.org The resulting 8-bromo nucleosides can then be subjected to further modifications. For instance, 8-bromoadenosine (B559644) can be converted to other 8-substituted adenosine analogues through nucleophilic substitution or cross-coupling reactions. fiu.edu

The synthesis of 8-bromo-2'-deoxyguanosine has been achieved by treating 2'-deoxyguanosine (B1662781) with N-bromosuccinimide. frontiersin.org This intermediate is valuable for creating modified DNA building blocks. Similarly, the synthesis of [¹⁵N₅]-8-bromo-2'-deoxyguanosine has been accomplished starting from [¹⁵N₅]-dG, highlighting the adaptability of these methods for isotopic labeling. frontiersin.org

The following table summarizes some synthetic routes to 8-bromo nucleoside analogues:

| Starting Material | Reagent(s) | Product | Reference(s) |

| Adenosine | 1,3-dibromo-5,5-dimethylhydantoin (DBH) in DMF | 8-Bromoadenosine | fiu.edu |

| 2'-Deoxyadenosine | DBH in DMF | 8-Bromo-2'-deoxyadenosine (B120125) | fiu.edu |

| 2',3',5'-tri-O-acetylguanosine | DBH in DMF | 8-Bromo-2',3',5'-tri-O-acetylguanosine | fiu.edu |

| Guanosine | N-bromosuccinimide in acetonitrile (B52724)/water | 8-Bromoguanosine (B14676) | acs.org |

| 2'-Deoxyguanosine | N-bromosuccinimide in acetonitrile/water | 8-Bromo-2'-deoxyguanosine | frontiersin.org |

Applications in Supramolecular Chemistry and Materials Science

The ability of this compound and its derivatives to participate in specific intermolecular interactions makes them valuable components in the fields of supramolecular chemistry and materials science. mdpi.comxdbiochems.comnih.gov

Contributions to Crystal Engineering and Self-Assembly

The bromine atom in this compound can participate in halogen bonding, a non-covalent interaction that can be used to direct the self-assembly of molecules in the solid state. acs.org This makes 8-bromopurines useful building blocks in crystal engineering, the rational design of crystalline solids with desired properties. acs.orgresearchgate.net By controlling the intermolecular interactions, it is possible to engineer crystal structures with specific packing arrangements and functionalities. acs.org

Furthermore, purine derivatives, including those derived from this compound, can self-assemble into higher-order structures through hydrogen bonding. acs.org For example, lipophilic guanosine derivatives substituted at the C8 position have been shown to self-assemble into G-quartets, which are planar structures formed by the association of four guanine (B1146940) bases. acs.org These G-quartets can then stack on top of each other to form even larger supramolecular assemblies. acs.org

Development of Purine-Based Molecular Systems

The versatility of this compound as a synthetic intermediate has led to the development of a wide range of purine-based molecular systems with interesting properties. These systems have potential applications in various areas of materials science, including electronics, coatings, and polymers. xdbiochems.com The ability to introduce different functional groups at the C8 position allows for the fine-tuning of the electronic and photophysical properties of the resulting molecules. mdpi.com

For instance, 8-bromo-7-(but-2-yn-1-yl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is used as a starting material in the synthesis of specialty materials. xdbiochems.com The unique chemical structure and properties of this compound make it a valuable tool in designing and synthesizing materials with specific properties for various applications. xdbiochems.com

Future Directions and Emerging Research Opportunities in 8 Bromo 7h Purine Chemistry

The field of purine (B94841) chemistry is continuously evolving, driven by the quest for novel therapeutic agents and advanced materials. 8-Bromo-7H-purine, as a key intermediate, is at the forefront of this research. Future efforts are concentrated on developing greener synthetic methods, uncovering new chemical reactions, and employing sophisticated analytical techniques to understand and control these processes in real-time.

Q & A

Basic Research Questions

Q. How can researchers optimize the bromination reaction to synthesize 8-Bromo-7H-purine with high regioselectivity and yield?

- Methodology :

-

Conduct kinetic studies to evaluate brominating agents (e.g., NBS vs. Br₂) and solvent systems (polar aprotic vs. non-polar).

-

Use response surface methodology (RSM) via software like Design Expert to model interactions between variables (molar ratio, temperature, reaction time) and predict optimal conditions .

如何用Design Expert设计响应曲面实验,以及如何用ORIGIN画响应曲面图14:24

-

Example data table: Central Composite Design (CCD) matrix showing factor ranges (e.g., 1.2–2.0 eq Br₂, 60–100°C) against responses (yield, purity).

Q. What analytical strategies confirm the structural integrity of this compound post-synthesis?

- Methodology :

- ¹H/¹³C NMR : Identify tautomeric forms (7H vs. 9H) via C8-Br coupling patterns.

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₅H₃BrN₄).

- X-ray crystallography : Resolve ambiguity in regiochemistry.

- Cross-validate spectral data with DFT-predicted shifts (e.g., B3LYP/6-31G**) .

正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25

Q. Which purification techniques maximize recovery of this compound while minimizing decomposition?

- Methodology :

- Compare silica gel chromatography (eluent: ethyl acetate/hexane) vs. recrystallization (ethanol/water).

- Monitor stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC tracking (C18 column, 254 nm).

Advanced Research Questions

Q. How should contradictory results in enzymatic inhibition potency of this compound derivatives be investigated?

- Methodology :

- Standardize assays (fixed ATP concentration, consistent kinase sources).

- Perform meta-regression to identify confounders (e.g., buffer ionic strength).

- Validate using orthogonal methods (e.g., isothermal titration calorimetry vs. radiometric assays) .

Q. What computational approaches predict this compound’s reactivity in cross-coupling reactions?

- Methodology :

- Density functional theory (DFT) : Calculate Fukui indices to map electrophilic/nucleophilic sites.

- Molecular docking : Simulate interactions with Pd catalysts (e.g., Pd(PPh₃)₄).

- Validate predictions with experimental kinetics (e.g., Suzuki-Miyaura coupling yields) .

Q. How to design a structure-activity relationship (SAR) study for this compound analogs targeting kinase inhibition?

- Methodology :

- Synthesize derivatives with modifications at C2 (electron-withdrawing groups) and N7 (alkylation).

- Apply principal component analysis (PCA) to correlate steric/electronic parameters (Hammett σ, Taft Es) with IC₅₀ values.

- Validate models via leave-one-out cross-validation .

Data Validation & Experimental Design

- Replicated Analysis : For biological assays, independent replication across labs reduces bias. Use primary analysis (initial dataset) and replicated analysis (secondary validation) to confirm potency trends .

- Response Surface Methodology : Optimize multi-variable synthesis protocols using Design Expert-generated contour plots to visualize yield/purity trade-offs .

Key Considerations

- Stability : Store this compound in amber vials under inert atmosphere (-20°C) to prevent Br⁻ hydrolysis.

- Contradictory Data : Address discrepancies by auditing synthetic protocols (e.g., trace metal contaminants in palladium-mediated reactions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.